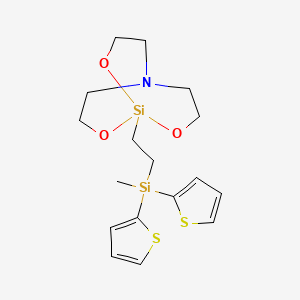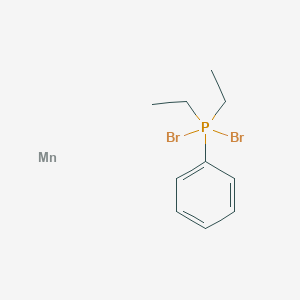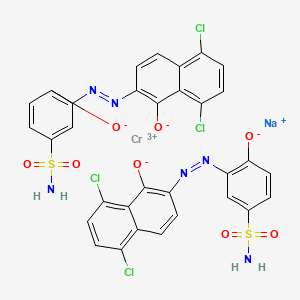
2,4-Methano-2,4-didehydroadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Methano-2,4-didehydroadamantane is a fascinating organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol It belongs to the class of propellanes, which are known for their unique and strained bicyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methano-2,4-didehydroadamantane typically involves the use of specialized organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2,4-Methano-2,4-didehydroadamantane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions result in various substituted derivatives of the original compound .
科学的研究の応用
2,4-Methano-2,4-didehydroadamantane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
作用機序
The mechanism by which 2,4-Methano-2,4-didehydroadamantane exerts its effects is primarily through its strained bicyclic structure. This strain leads to high reactivity, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes and proteins, influencing their structure and function .
類似化合物との比較
Similar Compounds
Adamantane: Another member of the propellane family, known for its use in antiviral drugs.
Pentacycloundecane: A compound with a similar strained ring structure, used in photochemical studies.
Uniqueness
2,4-Methano-2,4-didehydroadamantane stands out due to its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .
特性
CAS番号 |
73586-31-9 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
pentacyclo[5.3.1.02,4.02,5.04,9]undecane |
InChI |
InChI=1S/C11H14/c1-6-2-8-4-7(1)10-5-11(8,10)9(10)3-6/h6-9H,1-5H2 |
InChIキー |
BYDHYGGDDSJOII-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1C45C3(C4)C5C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


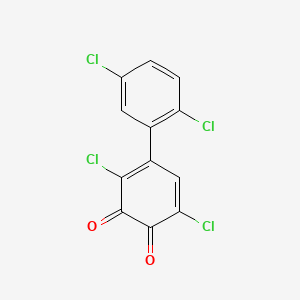

![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

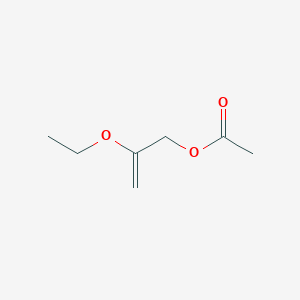
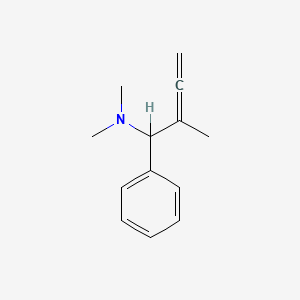
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
